molecular formula C9H13N3O B1166434 N'-((1H-Pyrrol-2-yl)methylene)butyrohydrazide CAS No. 113905-24-1

N'-((1H-Pyrrol-2-yl)methylene)butyrohydrazide

Cat. No.: B1166434
CAS No.: 113905-24-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide is an organic compound that features a pyrrole ring linked to a butanehydrazide moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide typically involves a Knoevenagel condensation reaction. This reaction is carried out between pyrrole aldehydes and butanehydrazide under basic conditions. The reaction is usually performed in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the condensation .

Industrial Production Methods

Industrial production of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide is unique due to its specific combination of a pyrrole ring and butanehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

113905-24-1

Molecular Formula

C9H13N3O

Molecular Weight

0

Synonyms

Butanoic acid, (1H-pyrrol-2-ylmethylene)hydrazide (9CI)

Origin of Product

United States

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